molecular formula C20H22ClNO2 B4138033 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride

Cat. No. B4138033
M. Wt: 343.8 g/mol
InChI Key: HBZUGPVQNSXWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride, also known as BnNE, is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride acts as a GPCR modulator by binding to a specific site on the receptor and altering its conformational state. This can lead to changes in downstream signaling pathways and ultimately affect cellular responses. The exact mechanism of action of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride on GPCRs is still being studied, but it is believed to involve interactions with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR being targeted. For example, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to activate the dopamine D2 receptor, leading to increased dopamine release and enhanced locomotor activity in animal models. In contrast, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to inhibit the activity of the histamine H1 receptor, leading to reduced inflammation and allergic responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride in lab experiments is its selectivity for specific GPCRs. This allows researchers to study the function and signaling pathways of individual receptors, which can be difficult to do using other methods. However, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride. One area of interest is the development of more selective and potent GPCR modulators based on the structure of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride. Another area of interest is the use of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride in the study of complex GPCR signaling networks, which may involve interactions between multiple receptors and downstream effectors. Overall, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has the potential to be a valuable tool for advancing our understanding of GPCR function and signaling.

Scientific Research Applications

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been used in various scientific research studies due to its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to selectively activate or inhibit certain GPCRs, making it a valuable tool for studying the function and signaling pathways of these receptors.

properties

IUPAC Name

2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2.ClH/c22-13-12-21-14-19-18-9-5-4-8-17(18)10-11-20(19)23-15-16-6-2-1-3-7-16;/h1-11,21-22H,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZUGPVQNSXWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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